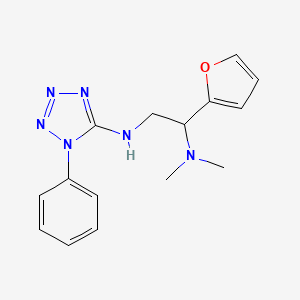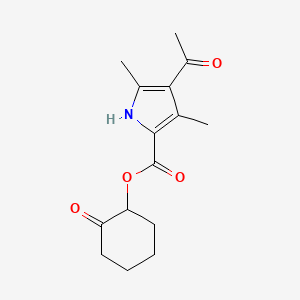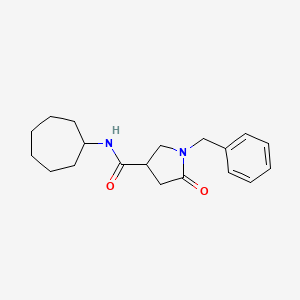
1-(furan-2-yl)-N,N-dimethyl-N'-(1-phenyltetrazol-5-yl)ethane-1,2-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(furan-2-yl)-N,N-dimethyl-N'-(1-phenyltetrazol-5-yl)ethane-1,2-diamine, also known as LFT-1, is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It is a tetrazole-based compound that has shown promising results in various preclinical studies.
Mécanisme D'action
The mechanism of action of 1-(furan-2-yl)-N,N-dimethyl-N'-(1-phenyltetrazol-5-yl)ethane-1,2-diamine is not fully understood. However, studies have suggested that it exerts its effects through the inhibition of various enzymes and signaling pathways. It has been shown to inhibit the activity of matrix metalloproteinases, which are involved in the degradation of extracellular matrix proteins. 1-(furan-2-yl)-N,N-dimethyl-N'-(1-phenyltetrazol-5-yl)ethane-1,2-diamine has also been shown to inhibit the activation of nuclear factor-kappa B, a transcription factor that regulates the expression of inflammatory cytokines.
Biochemical and Physiological Effects
1-(furan-2-yl)-N,N-dimethyl-N'-(1-phenyltetrazol-5-yl)ethane-1,2-diamine has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that it can induce apoptosis in cancer cells and inhibit the production of inflammatory cytokines. In vivo studies have shown that it can protect against neurotoxicity and improve cognitive function in animal models of Parkinson's disease and Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 1-(furan-2-yl)-N,N-dimethyl-N'-(1-phenyltetrazol-5-yl)ethane-1,2-diamine is its relatively simple synthesis method, which allows for large-scale production. It has also shown promising results in various preclinical studies, indicating its potential as a therapeutic agent. However, one of the limitations of 1-(furan-2-yl)-N,N-dimethyl-N'-(1-phenyltetrazol-5-yl)ethane-1,2-diamine is its limited solubility in water, which may affect its bioavailability and efficacy.
Orientations Futures
There are several future directions for the research on 1-(furan-2-yl)-N,N-dimethyl-N'-(1-phenyltetrazol-5-yl)ethane-1,2-diamine. One direction is to further elucidate its mechanism of action and identify its molecular targets. Another direction is to investigate its potential as a therapeutic agent for various diseases, including cancer, inflammation, and neurodegenerative diseases. Additionally, further studies are needed to optimize its pharmacokinetic properties and improve its solubility and bioavailability.
Méthodes De Synthèse
The synthesis of 1-(furan-2-yl)-N,N-dimethyl-N'-(1-phenyltetrazol-5-yl)ethane-1,2-diamine involves the reaction of furan-2-carbaldehyde with N,N-dimethyl-N'-(1-phenyltetrazol-5-yl)ethane-1,2-diamine in the presence of a catalyst. The reaction proceeds through a condensation reaction, followed by reduction and cyclization to form the desired product. The synthesis method is relatively simple and can be scaled up for large-scale production.
Applications De Recherche Scientifique
1-(furan-2-yl)-N,N-dimethyl-N'-(1-phenyltetrazol-5-yl)ethane-1,2-diamine has been extensively studied for its potential therapeutic applications. It has shown promising results in various preclinical studies, including as an anticancer agent, an anti-inflammatory agent, and a neuroprotective agent. In vitro studies have shown that 1-(furan-2-yl)-N,N-dimethyl-N'-(1-phenyltetrazol-5-yl)ethane-1,2-diamine can induce apoptosis in cancer cells and inhibit the production of inflammatory cytokines. In vivo studies have demonstrated the neuroprotective effects of 1-(furan-2-yl)-N,N-dimethyl-N'-(1-phenyltetrazol-5-yl)ethane-1,2-diamine in animal models of Parkinson's disease and Alzheimer's disease.
Propriétés
IUPAC Name |
1-(furan-2-yl)-N,N-dimethyl-N'-(1-phenyltetrazol-5-yl)ethane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N6O/c1-20(2)13(14-9-6-10-22-14)11-16-15-17-18-19-21(15)12-7-4-3-5-8-12/h3-10,13H,11H2,1-2H3,(H,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXRNGBJDDMKWIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNC1=NN=NN1C2=CC=CC=C2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(furan-2-yl)-N,N-dimethyl-N'-(1-phenyltetrazol-5-yl)ethane-1,2-diamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Chloro-9-[[4-(trifluoromethyl)phenyl]methyl]purin-6-amine](/img/structure/B7536600.png)
![5-(benzenesulfonyl)-6,7-dihydro-4H-thieno[3,2-c]pyridine](/img/structure/B7536604.png)
![N-(imidazo[1,2-a]pyridin-2-ylmethyl)-2-methylfuran-3-carboxamide](/img/structure/B7536626.png)
![4-Cyclohexyl-1,5,6,7-tetrahydrocyclopenta[b]pyrazine-2,3-dione](/img/structure/B7536636.png)
![[1-(2-Chlorophenyl)-3-methylthieno[2,3-c]pyrazol-5-yl]-[4-(2-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B7536639.png)
![4-[4-(3-Piperidin-1-ylpropoxy)phenyl]butan-2-one](/img/structure/B7536647.png)

![(2-Hydroxyphenyl)(3-methyl-1H-pyrazolo[3,4-b]pyridine-5-yl) ketone](/img/structure/B7536652.png)
![1-[3-Oxo-3-[4-(2-oxo-2-pyrrolidin-1-ylethyl)piperazin-1-yl]propyl]quinazoline-2,4-dione](/img/structure/B7536659.png)
![N-[4-(furan-2-ylmethylsulfamoyl)phenyl]-2-[3-(trifluoromethyl)pyrazol-1-yl]acetamide](/img/structure/B7536661.png)
![2-[[1-(4-Chlorophenyl)tetrazol-5-yl]sulfanylmethyl]-5,7-dimethylimidazo[1,2-a]pyrimidine](/img/structure/B7536662.png)
![1-[[5-(4-Fluorophenyl)-1,3-oxazol-2-yl]methyl]piperidin-4-ol](/img/structure/B7536664.png)
![1-[(4-Methoxyphenyl)methylamino]-3-(thiophen-2-ylmethoxy)propan-2-ol](/img/structure/B7536673.png)
